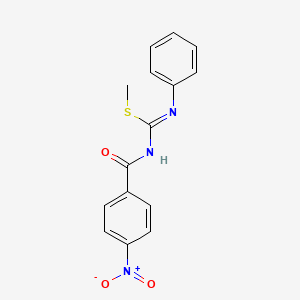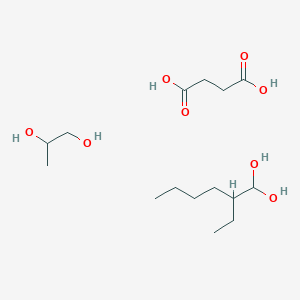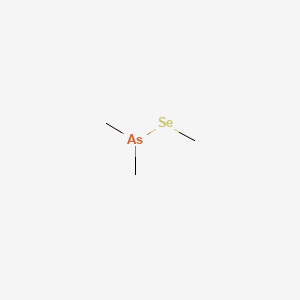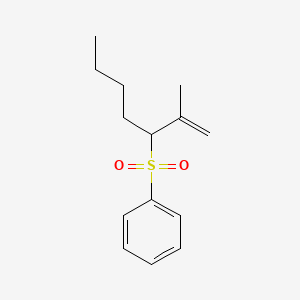
(2-Methylhept-1-ene-3-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylhept-1-ene-3-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a 2-methylhept-1-ene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction where benzene is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group . The resulting sulfonylbenzene can then undergo a Friedel-Crafts alkylation reaction with 2-methylhept-1-ene in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of (2-Methylhept-1-ene-3-sulfonyl)benzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylhept-1-ene-3-sulfonyl)benzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
(2-Methylhept-1-ene-3-sulfonyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Methylhept-1-ene-3-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methylhept-1-ene-3-sulfonyl)toluene
- (2-Methylhept-1-ene-3-sulfonyl)phenol
- (2-Methylhept-1-ene-3-sulfonyl)aniline
Uniqueness
(2-Methylhept-1-ene-3-sulfonyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
72592-56-4 |
|---|---|
Formule moléculaire |
C14H20O2S |
Poids moléculaire |
252.37 g/mol |
Nom IUPAC |
2-methylhept-1-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C14H20O2S/c1-4-5-11-14(12(2)3)17(15,16)13-9-7-6-8-10-13/h6-10,14H,2,4-5,11H2,1,3H3 |
Clé InChI |
RTGVIPNVJBVHJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=C)C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)

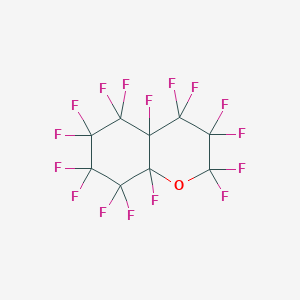

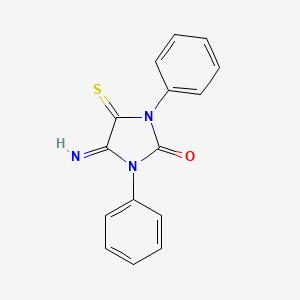
![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)

